molecular formula C31H20O B12289574 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol

12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol

Katalognummer: B12289574
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: OFNSPUYOUQGLRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a naphthalene moiety fused to a dibenzofluorene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol typically involves multi-step organic reactions. One common method includes the bromination of a benzophenone derivative followed by a coupling reaction with naphthalenylboronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and dibenzofluorene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-one.

    Reduction: Formation of this compound dihydro derivative.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the polycyclic aromatic structure allows for π-π interactions with other aromatic compounds, which can affect cellular signaling pathways and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol is unique due to its complex structure, which combines multiple aromatic rings and a hydroxyl group

Eigenschaften

Molekularformel

C31H20O

Molekulargewicht

408.5 g/mol

IUPAC-Name

12-naphthalen-2-ylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaen-12-ol

InChI

InChI=1S/C31H20O/c32-31(26-14-13-20-7-1-2-8-21(20)15-26)29-18-24-11-5-3-9-22(24)16-27(29)28-17-23-10-4-6-12-25(23)19-30(28)31/h1-19,32H

InChI-Schlüssel

OFNSPUYOUQGLRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3(C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C63)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.